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molecular formula C11H17N3O2 B8643955 N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine

N,N,N'-trimethyl-N'-(4-nitrophenyl)ethane-1,2-diamine

Cat. No. B8643955
M. Wt: 223.27 g/mol
InChI Key: PGIMSBPAYDNSHJ-UHFFFAOYSA-N
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Patent
US07141561B2

Procedure details

The compound was prepared by zinc dust reduction of N,N,N′-trimethyl-N′-(4-nitrophenyl)ethane-1,2-diamine in analogy to the method in example 3. The product with the molecular weight of 193.29 (C11H19N3); MS (ESI): 194 ([M+H]+), was obtained in this way.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][N:5]([CH3:15])[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1>[Zn]>[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][N:5]([CH3:15])[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCN(C1=CC=C(C=C1)[N+](=O)[O-])C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MS (ESI): 194 ([M+H]+), was obtained in this way

Outcomes

Product
Name
Type
Smiles
CN(CCN(C1=CC=C(C=C1)N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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